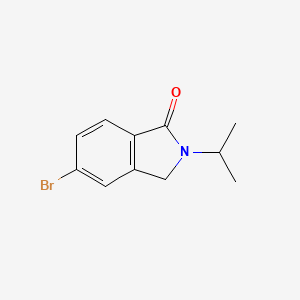

5-Bromo-2-isopropylisoindolin-1-one

CAS No.: 864866-47-7

Cat. No.: VC2037672

Molecular Formula: C11H12BrNO

Molecular Weight: 254.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 864866-47-7 |

|---|---|

| Molecular Formula | C11H12BrNO |

| Molecular Weight | 254.12 g/mol |

| IUPAC Name | 5-bromo-2-propan-2-yl-3H-isoindol-1-one |

| Standard InChI | InChI=1S/C11H12BrNO/c1-7(2)13-6-8-5-9(12)3-4-10(8)11(13)14/h3-5,7H,6H2,1-2H3 |

| Standard InChI Key | LWLIXVFOQPOESZ-UHFFFAOYSA-N |

| SMILES | CC(C)N1CC2=C(C1=O)C=CC(=C2)Br |

| Canonical SMILES | CC(C)N1CC2=C(C1=O)C=CC(=C2)Br |

Introduction

Chemical Properties and Structure

5-Bromo-2-isopropylisoindolin-1-one (CAS No. 864866-47-7) is a chemical compound belonging to the isoindoline family. It features a bicyclic structure with a bromine substituent at the 5-position and an isopropyl group at the 2-position of the isoindolinone framework. The compound's molecular structure can be characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂BrNO |

| Molecular Weight | 254.12 g/mol |

| IUPAC Name | 5-bromo-2-propan-2-yl-3H-isoindol-1-one |

| InChI | InChI=1S/C11H12BrNO/c1-7(2)13-6-8-5-9(12)3-4-10(8)11(13)14/h3-5,7H,6H2,1-2H3 |

| InChIKey | LWLIXVFOQPOESZ-UHFFFAOYSA-N |

| SMILES | CC(C)N1CC2=C(C1=O)C=CC(=C2)Br |

| Physical Appearance | White to yellow solid |

The compound's structure features an isoindolinone core with a bromine atom at position 5, which enhances its reactivity and makes it valuable as an intermediate in organic synthesis . The isopropyl group attached to the nitrogen atom contributes to its lipophilicity and may influence its biological interactions.

Synthesis Methods

Several synthetic routes for 5-Bromo-2-isopropylisoindolin-1-one have been documented in the literature. The synthesis typically involves key steps that include bromination reactions and alkylation of nitrogen. Based on related compounds and analogous reactions, the following methods can be employed:

Alkylation of 5-bromoisoindolin-1-one

A common approach involves the N-alkylation of 5-bromoisoindolin-1-one with isopropyl halides. This method is similar to the documented synthesis of 5-Bromo-2-methylisoindolin-1-one, which uses the following procedure:

-

Dissolution of 5-bromoisoindolin-1-one in DMF

-

Addition of a base (typically NaH) at 0°C

-

Addition of the alkylating agent (in this case, an isopropyl halide)

-

Allowing the reaction to warm to room temperature

This method typically yields the desired product with moderate to good efficiency.

Direct synthetic approaches

The synthesis may also involve reaction conditions that utilize various catalysts and reagents. For instance, in analogous reactions:

-

Sealed tube reactions using specialized reagents

-

Temperature control is critical (often requiring cooling to 0°C initially, then heating)

-

Use of appropriate solvents such as DMF or 1,4-dioxane

-

Purification via column chromatography using gradient elution

Chemical Reactivity and Transformations

5-Bromo-2-isopropylisoindolin-1-one possesses reactive sites that make it valuable for further chemical transformations. The bromine substituent is particularly important as it allows for various cross-coupling reactions.

Borylation reactions

The compound can undergo borylation reactions to replace the bromine with a boronic ester group. This transformation is typically achieved using:

-

Bis(pinacolato)diboron as the borylation agent

-

Palladium catalysts such as Pd(dppf)Cl₂

-

Base (typically potassium acetate)

-

Inert atmosphere conditions

The resulting boronic ester derivatives can serve as valuable intermediates for further functionalization through Suzuki-Miyaura coupling reactions.

Cross-coupling reactions

The bromine substituent enables various palladium-catalyzed cross-coupling reactions, including:

-

Suzuki coupling with boronic acids

-

Stille coupling with organostannanes

-

Heck reactions with alkenes

Structural Analogs and Related Compounds

5-Bromo-2-isopropylisoindolin-1-one is part of a broader family of brominated isoindolinones. Understanding its structural relatives provides context for its chemistry and potential applications.

Key structural analogs

The following table compares 5-Bromo-2-isopropylisoindolin-1-one with several structurally related compounds:

| Compound | CAS Number | Key Structural Differences |

|---|---|---|

| 5-Bromo-2-methylisoindolin-1-one | 868066-91-5 | Methyl group instead of isopropyl |

| 5-Bromo-2-cyclopropylisoindolin-1-one | 864866-56-8 | Cyclopropyl group instead of isopropyl |

| 5-Bromo-2-ethylisoindolin-1-one | 864866-73-9 | Ethyl group instead of isopropyl |

| 4-Bromo-2-methylisoindolin-1-one | 435273-55-5 | Bromine at position 4 instead of 5 |

| 6-Bromo-2-methylisoindolin-1-one | 1254319-51-1 | Bromine at position 6 instead of 5 |

| 5-bromoisoindolin-1-one | 552330-86-6 | Lacks the isopropyl substituent |

These related compounds share similar reactive properties while offering subtle variations that can affect their biological and chemical behaviors .

Comparison with other heterocyclic systems

The isoindolinone core of 5-Bromo-2-isopropylisoindolin-1-one distinguishes it from other heterocyclic systems:

-

Unlike indolinones, the nitrogen atom is part of a five-membered ring fused to a benzene ring

-

Compared to isatin derivatives (such as 5-Bromo-1-isopropylindoline-2,3-dione), it contains only one carbonyl group

-

The presence of a single carbonyl group affects its electron distribution and reactivity pattern compared to related systems like phthalimides

Future Research Directions

The unique structure and reactivity of 5-Bromo-2-isopropylisoindolin-1-one open several avenues for future research:

Medicinal chemistry exploration

Future investigations might focus on:

-

Structure-activity relationship studies to determine how structural modifications affect biological properties

-

Development of targeted libraries based on the isoindolinone scaffold

-

Investigation of potential therapeutic applications in areas such as anti-cancer, anti-inflammatory, or antimicrobial research

-

Exploration of interactions with specific enzymes or receptors that could lead to novel drug candidates

Synthetic methodology development

The compound could serve as a platform for developing:

-

New cross-coupling methodologies that utilize the bromine substituent

-

Innovative approaches to functionalize the isoindolinone core

-

Stereoselective transformations that could lead to optically active derivatives

-

Novel catalytic systems optimized for reactions involving brominated heterocycles

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume